molecular formula C19H20N4O2 B5331059 N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide

N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5331059
M. Wt: 336.4 g/mol
InChI Key: KDINRFIMGCBWNI-UHFFFAOYSA-N
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Description

N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a triazole ring and a hydroxyphenyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-13(2)14-7-8-18(24)17(10-14)22-19(25)15-5-4-6-16(9-15)23-11-20-21-12-23/h4-13,24H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDINRFIMGCBWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Hydroxyphenyl Intermediate: Starting with a suitable phenol derivative, the hydroxy group can be introduced via electrophilic aromatic substitution.

    Introduction of the Butan-2-yl Group: This can be achieved through Friedel-Crafts alkylation using butan-2-yl chloride in the presence of a Lewis acid catalyst.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reaction: Finally, the hydroxyphenyl intermediate and the triazole derivative can be coupled using amide bond formation techniques, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or antimicrobial properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and triazole groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
  • N-(5-methyl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
  • N-(5-ethyl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide

Uniqueness

N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the butan-2-yl group, which may impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

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